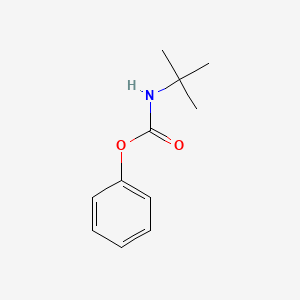
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their presence in many natural products and their potential therapeutic applications
Métodos De Preparación
The synthesis of 1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole core . The methoxyphenylmethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole is treated with a methoxybenzyl chloride in the presence of a Lewis acid catalyst . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Análisis De Reacciones Químicas
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can yield alcohols.
Aplicaciones Científicas De Investigación
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can interact with multiple receptors and enzymes, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with nuclear receptors, leading to changes in gene expression . The methoxyphenylmethyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
1-(3-Methoxybenzyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
What sets this compound apart is its unique methoxyphenylmethyl group, which can influence its biological activity and chemical reactivity .
Propiedades
Número CAS |
534596-12-8 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
1-[(3-methoxyphenyl)methyl]indole-2-carboxylic acid |
InChI |
InChI=1S/C17H15NO3/c1-21-14-7-4-5-12(9-14)11-18-15-8-3-2-6-13(15)10-16(18)17(19)20/h2-10H,11H2,1H3,(H,19,20) |
Clave InChI |
NBNWLLXCAIOATK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)CN2C3=CC=CC=C3C=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-bromo-5-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B8765433.png)

![6-bromo-N-(cyclohexylmethyl)benzo[d]thiazol-2-amine](/img/structure/B8765455.png)






![6-Octylbenzo[d]thiazol-2-amine](/img/structure/B8765501.png)

![Methyl 3-[4-(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B8765507.png)
